molecular formula C13H18FNO2S B345504 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane CAS No. 898646-48-5

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane

Cat. No.: B345504
CAS No.: 898646-48-5
M. Wt: 271.35g/mol
InChI Key: ZABVSPYCHQKVOB-UHFFFAOYSA-N
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Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane is an organic compound with the molecular formula C13H18FNO2S. It is characterized by the presence of a sulfonyl group attached to an azepane ring, with a fluoro and methyl substituent on the phenyl ring.

Preparation Methods

The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzenesulfonyl chloride and azepane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The fluoro and methyl substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane can be compared with other sulfonyl-containing azepane derivatives:

    1-(4-Fluorophenyl)sulfonylazepane: Similar structure but lacks the methyl group, which may affect its binding properties and reactivity.

    1-(4-Methylphenyl)sulfonylazepane: Lacks the fluoro substituent, which can influence its electronic properties and interactions with biological targets.

    1-(4-Chloro-3-methylphenyl)sulfonylazepane:

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c1-11-10-12(6-7-13(11)14)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABVSPYCHQKVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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